17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate) is a useful research compound. Its molecular formula is C28H36O6 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hormonal Effects and Potency
- 17α-Ethynyl-4-estrene-3,17-diol diacetate (EED) has been found to exert unique hormonal effects. It is more potent than progesterone in stimulating the proliferation of the uterine epithelium in rabbits and can inhibit this progestational response. EED also shows estrogenic properties in specific assays but can act as an estrogen-antagonist when administered with estrone, suggesting its diverse hormonal influences at varying dose levels (Elton & Nutting, 1961).
Synthesis and Chemical Analysis
- Research has focused on the synthesis of derivatives like 3β-Hydroxyestr-4-en-17-one, vital in preparing potent progestins including 17α-ethynylestr-4-ene-3β, 17β-diol diacetate (XIV), highlighting its importance in pharmaceutical synthesis (Klimstra & Colton, 1967).
- The impurity profile of ethynodiol diacetate has been studied using HPLC/UV/MS methods, leading to the identification of specific isomers and impurities, which is crucial for quality control in pharmaceutical production (Babják, Balogh, Gazdag, & Görög, 2002).
Metabolic Studies and Impurity Profiling
- In metabolic studies, human plasma metabolites of ethynodiol diacetate were identified after oral administration, providing insights into its pharmacokinetics and potential therapeutic applications (Cook et al., 1973).
- The combination of HPLC and NMR spectroscopy has been instrumental in the impurity profiling of drugs like ethynodiol diacetate, crucial for ensuring drug purity and safety (Görög, Balogh, & Gazdag, 1991).
Potential in Contraceptive Development
- Ethynodiol diacetate, including its metabolites, has been studied for its potent progestin and oral inhibitor properties in ovulation, indicating its potential use in contraceptive applications (Pincus, García, Paniagua, & Shepard, 1962).
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLMPFMXAPFRE-CEUBYHBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142154-46-9 |
Source
|
Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.